molecular formula C11H13Cl2NOS B15100333 N-(1-benzylsulfanyl-2,2-dichloroethyl)acetamide

N-(1-benzylsulfanyl-2,2-dichloroethyl)acetamide

Cat. No.: B15100333
M. Wt: 278.2 g/mol
InChI Key: SIYDWMSXTNNURE-UHFFFAOYSA-N
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Description

N-(1-benzylsulfanyl-2,2-dichloroethyl)acetamide is a specialized synthetic compound designed for research applications. This acetamide derivative features a benzylsulfanyl group and dichloroethyl moiety, a structure that suggests potential as a key intermediate in organic synthesis and medicinal chemistry. Compounds with similar acetamide cores are frequently investigated for their diverse biological activities, including antitumor and carbonic anhydrase inhibitory properties . The presence of sulfur and chlorine atoms in its structure makes it a candidate for developing covalent inhibitors or for use in the synthesis of more complex molecules. The mechanism of action for related compounds often involves interaction with enzymatic targets or DNA, such as the inhibition of topoisomerase enzymes in cancer cell lines or functioning as alkylating agents . Researchers may explore this chemical for its potential in designing new therapeutic agents or as a building block in pharmaceutical development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C11H13Cl2NOS

Molecular Weight

278.2 g/mol

IUPAC Name

N-(1-benzylsulfanyl-2,2-dichloroethyl)acetamide

InChI

InChI=1S/C11H13Cl2NOS/c1-8(15)14-11(10(12)13)16-7-9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3,(H,14,15)

InChI Key

SIYDWMSXTNNURE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)Cl)SCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylsulfanyl-2,2-dichloroethyl)acetamide typically involves the reaction of benzyl mercaptan with 2,2-dichloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichloroethyl group enables nucleophilic substitution, particularly at the chlorine-bearing carbons. In selenide synthesis, 2-chloro-N-arylacetamide derivatives react with sodium hydrogen selenide (NaHSe) to form bis-acetamide selenides via a two-step mechanism :

  • Selenide formation :
    2 R-NHCOCH2Cl+NaHSe(R-NHCOCH2)2Se+2NaCl\text{2 R-NHCOCH}_2\text{Cl} + \text{NaHSe} \rightarrow (\text{R-NHCOCH}_2)_2\text{Se} + 2 \text{NaCl}

Key reaction parameters for related systems:

SubstrateNucleophileConditionsProduct YieldReference
2-chloro-N-(o-tolyl)acetamideNaHSeEthanol/H₂O, Ar, 30 min78%
2-chloro-N-phenylacetamideNaN₃DMF, 80°C, 12 hr65%

The benzylsulfanyl group may sterically hinder substitution at adjacent positions, directing reactivity toward the less hindered dichloroethyl moiety .

Oxidation Reactions

The benzylsulfanyl group undergoes oxidation to sulfoxide/sulfone derivatives. In copper-catalyzed systems, sulfur oxidation typically proceeds through radical intermediates :

Proposed pathway :

  • PhCH2S–[O]PhCH2S(O)–\text{PhCH}_2\text{S–} \xrightarrow{[O]} \text{PhCH}_2\text{S(O)–}

  • \text{PhCH}_2\text{S(O)–} \xrightarrow{[O]} \text{PhCH}_2\text{SO}_2–}

Experimental evidence from rhodium-catalyzed systems shows sulfoxide formation occurs at lower oxidation potentials (E₁/₂ = +0.85 V vs SCE) compared to aliphatic thioethers .

Hydrolysis Reactions

The acetamide group participates in acid/base-catalyzed hydrolysis:

CH3CONH–R+H2OH+/OHCH3COOH+H2N–R\text{CH}_3\text{CONH–R} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{CH}_3\text{COOH} + \text{H}_2\text{N–R}

Kinetic studies on N-phenyl-2-chloroacetamides reveal:

  • Base-catalyzed : kobs=2.4×103s1k_{\text{obs}} = 2.4 \times 10^{-3} \, \text{s}^{-1} (pH 12, 25°C)

  • Acid-catalyzed : kobs=1.1×104s1k_{\text{obs}} = 1.1 \times 10^{-4} \, \text{s}^{-1} (pH 2, 25°C)

The dichloroethyl group likely stabilizes transition states through inductive effects, accelerating hydrolysis compared to non-halogenated analogs .

Acylation/Alkylation Reactions

The secondary amine in related structures participates in N-acylation. A representative protocol for chloroacetamide derivatives :

  • React with 3-chloropropanoyl chloride (5 eq)

  • Triethylamine (3 eq) in CHCl₃

  • 0°C → RT, 4 hr

  • Yield : 72% (analogous compounds)

Key structural factors influencing reactivity:

FactorImpact on ReactivityEvidence Source
Electron-withdrawing ClIncreases electrophilicity
Benzylsulfanyl groupSteric hindrance at β-carbon

Catalytic Coupling Reactions

The compound may participate in transition metal-catalyzed cross-couplings. In copper-mediated systems :

Mechanistic steps :

  • Oxidative C–H activation

  • Migratory alkyne insertion

  • Reductive elimination

Computational studies on benzothioether systems show:

  • Activation energy: 9.9 kcal/mol for C–N bond formation

  • Enantioselectivity: ΔΔG‡ = 2.9 kcal/mol between pro-S and pro-R pathways

Biological Activity-Related Reactions

While not direct chemical reactions, metabolic transformations are relevant:

Metabolic PathwayEnzymatic SystemObserved Modification
Phase I oxidationCytochrome P450 3A4S-oxidation to sulfoxide
Phase II conjugationUDP-glucuronosyltransferaseAcetamide glucuronidation

These transformations are inferred from studies on N-benzyl-acetamide antiviral agents with structural similarities .

Scientific Research Applications

N-(1-benzylsulfanyl-2,2-dichloroethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylsulfanyl-2,2-dichloroethyl)acetamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The dichloroethyl moiety may also interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Key Observations:

Chlorine Substitution: Chloroacetamides like alachlor and dimethenamid exhibit herbicidal activity due to electrophilic chlorine, which reacts with cellular nucleophiles . The dichloroethyl group in the target compound may confer similar reactivity but with enhanced steric effects.

Sulfur-Containing Groups :

  • Benzylsulfanyl and benzothiazolylsulfanyl groups () enhance lipophilicity and metal-binding capacity, critical for antimicrobial activity .
  • Thiazole rings () contribute to hydrogen-bonded crystal packing, improving thermal stability .

Heterocyclic Modifications :

  • Trifluoromethylbenzothiazole derivatives () leverage electron-withdrawing groups for enhanced metabolic stability, a strategy applicable to the target compound’s benzylsulfanyl group .

Table 2: Comparative Data on Physicochemical Properties

Property N-(1-Benzylsulfanyl-2,2-dichloroethyl)acetamide (Inferred) Alachlor 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide
Molecular Weight ~300–350 g/mol 269.8 g/mol 287.16 g/mol
LogP High (benzylsulfanyl increases lipophilicity) 3.1 2.8
Melting Point Likely >200°C (rigid structure) 39–40°C 489–491 K (216–218°C)
Hydrogen Bonding Moderate (amide N–H donor) Low Strong (N–H⋯N interactions)

Metabolic and Functional Insights:

  • Bioactivity : Thiazole- and benzothiazole-containing acetamides () demonstrate antimicrobial and ligand properties, implying that the benzylsulfanyl group may confer similar bioactivity .

Biological Activity

N-(1-benzylsulfanyl-2,2-dichloroethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a benzylsulfanyl group attached to a dichloroethyl moiety and an acetamide functional group. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures may exhibit diverse biological activities through several mechanisms:

  • Acetylcholinesterase Inhibition : Some derivatives of acetamides have shown significant inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. In vitro studies demonstrate that such compounds can enhance neurotransmitter levels, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
  • Anticonvulsant Activity : Compounds related to this compound have been evaluated for their anticonvulsant properties. For instance, certain N-benzyl acetamides have demonstrated protective effects against seizures induced by maximal electroshock (MES) in animal models. These findings indicate that structural modifications can lead to enhanced anticonvulsant efficacy .
  • Urease Inhibition : Recent studies have explored the urease inhibitory potential of thioxothiazolidinyl-acetamide derivatives, which share structural similarities with our compound of interest. These compounds exhibited significant urease inhibition, suggesting that this compound could also possess similar properties .

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of this compound and related compounds:

CompoundTargetIC50 Value (µM)Reference
5bAChE0.028
6iUrease1.473
Hydroxy CompoundMES Seizures100 mg/kg (i.p.)

These studies highlight the compound's potential as a lead for further development in treating neurological disorders and other conditions.

Case Studies

  • Neuroprotective Effects : A study assessed the neuroprotective effects of acetamide derivatives in models of oxidative stress. The results indicated that certain compounds could mitigate oxidative damage and improve behavioral outcomes in irradiated mice, aligning with the expected effects of this compound .
  • Anticonvulsant Testing : Another investigation into anticonvulsant activity demonstrated that derivatives with similar acetamide structures provided full protection against MES-induced seizures at varying doses, emphasizing the importance of structural characteristics in determining efficacy .

Q & A

Q. What are the standard synthetic routes for N-(1-benzylsulfanyl-2,2-dichloroethyl)acetamide?

The synthesis typically involves multi-step reactions starting with benzyl thiol and dichloroethylene precursors. Key steps include nucleophilic substitution to introduce the sulfanyl group, followed by acetylation under reflux conditions in solvents like ethanol or dichloromethane . Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography. Final characterization employs 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. What analytical techniques are essential for confirming purity and structural identity?

Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For verifying proton and carbon environments, especially distinguishing between dichloroethyl and benzylsulfanyl moieties .
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% recommended for biological assays) .

Q. How should the compound be stored to maintain stability?

Store under inert conditions (argon or nitrogen atmosphere) at –20°C to prevent hydrolysis of the dichloroethyl group or oxidation of the sulfanyl moiety. Desiccants are recommended to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

Q. What structural modifications enhance bioactivity while minimizing toxicity?

Structure-activity relationship (SAR) studies suggest:

  • Dichloroethyl Group : Critical for electrophilic reactivity; replacing chlorine with fluorine reduces toxicity but may diminish activity .
  • Benzylsulfanyl Moiety : Substituting the benzyl group with heteroaromatic rings (e.g., pyridine) improves solubility and target affinity .
  • Acetamide Tail : Methylation at the α-position enhances metabolic stability .

Q. What computational methods predict binding modes and reactivity?

  • Molecular Docking : Models interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. references PubChem-derived 3D structures for docking simulations.
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic attack .

Q. How can contradictory bioactivity data across studies be reconciled?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For example:

  • Cytotoxicity Assays : Use the Mosmann MTT assay () with standardized protocols (e.g., 24–72 hr incubation, triplicate runs).
  • Anti-inflammatory Tests : Validate via COX-2 inhibition assays, comparing IC50_{50} values against controls like ibuprofen .

Q. What strategies optimize synthetic yields for scale-up?

  • Continuous Flow Reactors : Improve heat transfer and reaction homogeneity for exothermic steps like acetylation .
  • Catalytic Systems : Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .

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